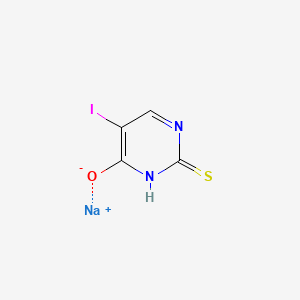
Iothiouracil sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iothiouracil sodium is a sodium salt derivative of 5-iodo-2-thiouracil. It has been used as an antithyroid agent in the treatment of hyperthyroidism. This compound is selectively incorporated into the melanin pigment of melanomas during biosynthesis by serving as a false melanin precursor. Radiolabelled this compound may be used as a radiopharmaceutical for the diagnosis and therapy of melanotic melanomas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iothiouracil sodium involves the iodination of thiouracil. The reaction typically requires the presence of an oxidizing agent to facilitate the incorporation of iodine into the thiouracil molecule. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the sodium salt form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of iothiouracil.
Substitution Products: Various substituted thiouracil derivatives depending on the reagents used.
Scientific Research Applications
Iothiouracil sodium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iodinated compounds.
Biology: Incorporated into melanin pigments for studying melanogenesis.
Medicine: Employed as an antithyroid agent and in the diagnosis and treatment of melanotic melanomas.
Industry: Utilized in the production of radiopharmaceuticals for medical imaging and therapy.
Mechanism of Action
Iothiouracil sodium exerts its effects by inhibiting the synthesis of thyroid hormones. It interferes with the iodination of tyrosine residues in thyroglobulin, an essential step in the production of thyroxine and triiodothyronine. This inhibition reduces the overall production of thyroid hormones, making it effective in the treatment of hyperthyroidism .
Comparison with Similar Compounds
Thiouracil: Another antithyroid agent with a similar mechanism of action but lacks the iodine atom.
Methimazole: A thionamide used in the treatment of hyperthyroidism, similar in function but structurally different.
Uniqueness: Iothiouracil sodium is unique due to its incorporation of iodine, which enhances its antithyroid activity and allows it to be used as a radiopharmaceutical. This iodine incorporation also enables its selective uptake by melanomas, making it valuable in both diagnostic and therapeutic applications .
Properties
CAS No. |
3565-15-9 |
|---|---|
Molecular Formula |
C4H2IN2NaOS |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
sodium;5-iodo-2-sulfanylidene-1H-pyrimidin-6-olate |
InChI |
InChI=1S/C4H3IN2OS.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
IOCJWKUNNXDZIX-UHFFFAOYSA-M |
SMILES |
C1=NC(=S)NC(=C1I)[O-].[Na+] |
Canonical SMILES |
C1=NC(=S)NC(=C1I)[O-].[Na+] |
Related CAS |
5984-97-4 (Parent) |
Synonyms |
5-iodo-2-thiouracil iodothiouracil iodothiouracil sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
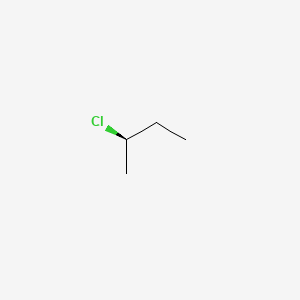
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
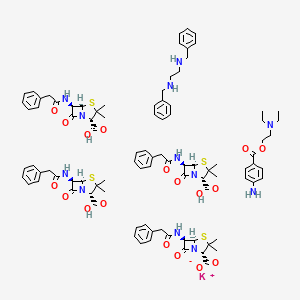
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
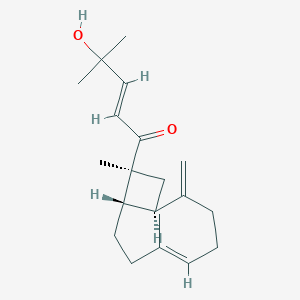


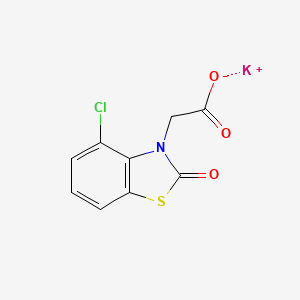

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)

![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
